molecular formula C21H16BrN3O6 B11689768 4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate

4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate

Cat. No.: B11689768
M. Wt: 486.3 g/mol
InChI Key: WLITWKIBCADHCB-DRYQFIFGSA-N
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Description

4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate is a complex organic compound that features a bromine atom, furan rings, and various functional groups

Preparation Methods

The synthesis of 4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the furan-2-YL group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) are commonly employed.

    Formation of the imino and amido groups: These groups can be introduced through condensation reactions involving amines and aldehydes or ketones.

    Coupling of the furan-2-YL groups: This step involves the formation of the ester linkage between the two furan-2-YL groups and the central phenyl ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The imino and amido groups can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate include:

The uniqueness of this compound lies in its combination of functional groups and the presence of furan rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H16BrN3O6

Molecular Weight

486.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C21H16BrN3O6/c22-15-5-7-17(31-20(27)8-6-16-3-1-9-29-16)14(11-15)12-24-25-19(26)13-23-21(28)18-4-2-10-30-18/h1-12H,13H2,(H,23,28)(H,25,26)/b8-6+,24-12+

InChI Key

WLITWKIBCADHCB-DRYQFIFGSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CO3

Canonical SMILES

C1=COC(=C1)C=CC(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CO3

Origin of Product

United States

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